Ethanol, 2-(decyloxy)-, hydrogen sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

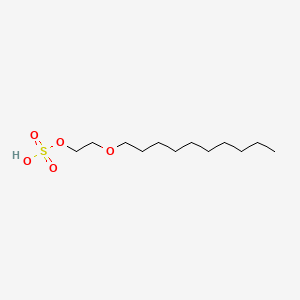

Ethanol, 2-(decyloxy)-, hydrogen sulfate is an organic compound with the molecular formula C12H26O5S. It is a sulfate ester derived from ethanol and decanol, featuring a decyloxy group attached to the ethanol backbone, which is further sulfated. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-(decyloxy)-, hydrogen sulfate typically involves the reaction of decanol with sulfur trioxide or chlorosulfonic acid to form the corresponding sulfate ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{C10H21OH} + \text{SO}_3 \rightarrow \text{C10H21OSO}_3H ]

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where decanol is reacted with sulfur trioxide gas. The reaction is typically conducted at elevated temperatures and pressures to maximize yield. The product is then purified through distillation or crystallization processes.

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-(decyloxy)-, hydrogen sulfate undergoes various chemical reactions, including:

Hydrolysis: The sulfate ester can be hydrolyzed to produce decanol and sulfuric acid.

Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

Substitution: The sulfate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water or aqueous bases.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products Formed:

Hydrolysis: Decanol and sulfuric acid.

Oxidation: Decyl sulfonic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanol, 2-(decyloxy)-, hydrogen sulfate has several applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

Biology: Employed in cell lysis buffers and other biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Utilized in detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of ethanol, 2-(decyloxy)-, hydrogen sulfate primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt cell membranes, leading to cell lysis. The sulfate group also facilitates interactions with proteins and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Sodium dodecyl sulfate (SDS): Another sulfate ester with similar surfactant properties.

Decyl glucoside: A non-ionic surfactant derived from decanol and glucose.

Cetyltrimethylammonium bromide (CTAB): A cationic surfactant with similar applications.

Uniqueness: Ethanol, 2-(decyloxy)-, hydrogen sulfate is unique due to its specific combination of a decyloxy group and a sulfate ester, which imparts distinct surfactant properties. Its ability to interact with both hydrophobic and hydrophilic molecules makes it versatile for various applications.

Biological Activity

Ethanol, 2-(decyloxy)-, hydrogen sulfate (CAS Number: 61894-66-4) is an organic compound characterized by a decyloxy group attached to an ethanol backbone and a hydrogen sulfate functional group. This compound is primarily recognized for its biological activity as a surfactant, with significant implications in both industrial applications and potential biological effects.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₆O₅S

- Classification : Surfactant

- Functional Groups : Alkyl ether (decyloxy), alcohol (ethanol), sulfate

The amphiphilic nature of this compound allows it to interact with both hydrophilic and hydrophobic substances, making it effective in disrupting cell membranes and influencing cellular processes such as apoptosis and inflammation at certain concentrations.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to the presence of the sulfate group, which can engage in nucleophilic substitution reactions. Studies indicate that it can affect membrane integrity, leading to cytotoxic effects when interacting with various biomolecules, including proteins and lipids. This interaction is crucial for understanding its biological activity and potential toxicological effects.

Case Studies and Research Findings

-

Surfactant Properties :

- This compound has been shown to disrupt lipid bilayers in model membranes. This disruption can lead to increased permeability and eventual cell lysis at higher concentrations.

-

Cytotoxicity Studies :

- Research indicates that similar surfactants can induce apoptosis in various cell lines. For instance, studies have demonstrated that compounds with comparable structures can lead to cytotoxicity through the activation of apoptotic pathways.

-

Metabolic Pathways :

- The metabolites of this compound may exhibit different biological activities compared to the parent compound. Understanding these metabolic transformations is essential for assessing the overall biological impact of the compound.

Comparative Analysis of Related Compounds

The following table summarizes the structural characteristics and potential biological activities of related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethanol, 2-(dodecyloxy)-, hydrogen sulfate | C₁₄H₃₀O₅S | Longer alkyl chain; different solubility characteristics |

| Ethanol, 2-(tetradecyloxy)-, hydrogen sulfate | C₁₆H₃₄O₅S | Increased hydrophobicity; enhanced emulsifying properties |

| Ethanol, 2-(nonylphenoxy)-, hydrogen sulfate | C₁₅H₃₂O₅S | Contains phenyl ring; distinct interaction profiles with biomolecules |

The specific alkyl chain length (decyl) in this compound influences its surfactant properties and biological activity compared to compounds with longer or shorter chains.

Properties

CAS No. |

61894-66-4 |

|---|---|

Molecular Formula |

C12H26O5S |

Molecular Weight |

282.40 g/mol |

IUPAC Name |

2-decoxyethyl hydrogen sulfate |

InChI |

InChI=1S/C12H26O5S/c1-2-3-4-5-6-7-8-9-10-16-11-12-17-18(13,14)15/h2-12H2,1H3,(H,13,14,15) |

InChI Key |

BHVSIIXCNXDUOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOCCOS(=O)(=O)O |

Related CAS |

65086-57-9 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.